molecular formula C18H20N4O2 B1387134 Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate CAS No. 1171543-35-3

Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate

Cat. No. B1387134
CAS RN: 1171543-35-3
M. Wt: 324.4 g/mol
InChI Key: AIZJPOHFPAWNQH-UHFFFAOYSA-N
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Description

“Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate” is a bicyclic N-fused aminoimidazoles derivative . It has shown anticancer potentiality against breast and kidney cancer cells with minimal toxicities to corresponding normal cells .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a similar structure to the compound , has been well studied in the past decade . The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular formula of the compound is C18H20N4O2 . For more detailed structural information, you may refer to the structure provided by the supplier .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various types of reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be found in the supplier’s database .

Mechanism of Action

Target of Action

The primary target of Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate is the enzyme α-glucosidase . This enzyme plays a significant role in carbohydrate metabolism, breaking down complex sugars into simpler ones such as glucose .

Mode of Action

Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate acts as a potent α-glucosidase inhibitor . It competes with the substrate for the active site of the enzyme, thereby reducing the rate of carbohydrate breakdown . The compound forms hydrogen bonds and electrostatic interactions with the active site residues, leading to a well-oriented conformation in the enzyme’s active site .

Biochemical Pathways

By inhibiting α-glucosidase, this compound affects the carbohydrate metabolism pathway . The inhibition of α-glucosidase slows down the breakdown of complex carbohydrates into glucose, thereby controlling post-prandial hyperglycemia in patients with type 2 diabetes (T2D) .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, its potency as an α-glucosidase inhibitor (IC50 = 75.6 µM) suggests that it may have favorable bioavailability .

Result of Action

The inhibition of α-glucosidase by Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate results in a decrease in the rate of carbohydrate breakdown. This leads to a reduction in post-prandial hyperglycemia, which is beneficial for managing T2D .

Future Directions

The compound has shown promising anticancer potentiality against breast and kidney cancer cells . Future research could focus on further exploring its mechanism of action and potential applications in cancer treatment.

properties

IUPAC Name

methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2,3)21-15-14(20-17-19-10-5-11-22(15)17)12-6-8-13(9-7-12)16(23)24-4/h5-11,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZJPOHFPAWNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(N=C2N1C=CC=N2)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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